1-cyclohexyl-2-(4H-imidazo[1,5-a]indol-4-yl)ethanol
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Overview
Description
PMID29473428-Compound-33: is a synthetic organic compound known for its inhibitory effects on the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. By inhibiting IDO1, Compound-33 has shown potential in modulating immune responses, making it a promising candidate for therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Compound-33 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure of Compound-33 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This may include halogenation, alkylation, and acylation reactions.
Industrial Production Methods: Industrial production of Compound-33 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process optimization focuses on maximizing yield, reducing reaction times, and ensuring consistent product quality. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Compound-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within Compound-33 to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of Compound-33 with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, Compound-33 is used as a model compound for studying enzyme inhibition and reaction mechanisms. Its well-defined structure and reactivity make it an ideal candidate for various chemical investigations .
Biology: In biological research, Compound-33 is employed to study the role of IDO1 in immune regulation. By inhibiting IDO1, researchers can explore the effects on T-cell proliferation, apoptosis, and differentiation, providing insights into immune tolerance and autoimmunity .
Medicine: In medicine, Compound-33 has shown potential as an anticancer agent. Its ability to modulate immune responses by inhibiting IDO1 makes it a promising candidate for cancer immunotherapy. Clinical trials are ongoing to evaluate its efficacy and safety in treating various cancers .
Industry: In the pharmaceutical industry, Compound-33 is used in the development of new drugs targeting IDO1. Its unique properties and mechanism of action make it a valuable tool for drug discovery and development .
Mechanism of Action
Compound-33 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, Compound-33 reduces the depletion of tryptophan and the accumulation of kynurenine, which in turn affects T-cell proliferation and differentiation. This inhibition leads to the suppression of anti-tumor immunity and modulation of immune responses .
Comparison with Similar Compounds
Compound-32: Another IDO1 inhibitor with a similar core structure but different functional groups.
Compound-34: A derivative of Compound-33 with enhanced solubility and permeability.
Compound-35: A structurally related compound with improved selectivity for IDO1.
Uniqueness: Compound-33 stands out due to its improved selectivity, solubility, and permeability compared to other IDO1 inhibitors. Its unique combination of properties makes it a valuable candidate for therapeutic applications, particularly in oncology .
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4H-imidazo[1,5-a]indol-4-yl)ethanol |
InChI |
InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-15-14-8-4-5-9-16(14)20-12-19-11-17(15)20/h4-5,8-9,11-13,15,18,21H,1-3,6-7,10H2 |
InChI Key |
MENMLCRHDMAGQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC2C3=CC=CC=C3N4C2=CN=C4)O |
Origin of Product |
United States |
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